molecular formula C19H27NaO5S B1406619 Sodium dehydroepiandrosterone-16,16-D2 sulfate CAS No. 352431-52-8

Sodium dehydroepiandrosterone-16,16-D2 sulfate

Cat. No. B1406619
CAS RN: 352431-52-8
M. Wt: 392.5 g/mol
InChI Key: GFJWACFSUSFUOG-AABPSLHMSA-M
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Description

Sodium Dehydroepiandrosterone-16,16-d2 Sulfate, also known as Androst-5-en-17-one-16,16-d2, 3- (sulfooxy)-, sodium salt, (3β)- (9CI), is a stable isotope labelled compound . It has a molecular formula of C19 D2 H25 O5 S . Na and a molecular weight of 392.4818 .


Molecular Structure Analysis

The molecular structure of Sodium Dehydroepiandrosterone-16,16-D2 Sulfate is represented by the formula C19 D2 H25 O5 S . Na . It is a stable isotope labelled compound .

It is stored in a freezer at -20°C and should be protected from light .

Scientific Research Applications

Neurological Effects Sodium dehydroepiandrosterone sulfate (DHEAS) influences neurological processes. Cheng et al. (2008) found that DHEAS inhibits persistent sodium currents in rat medial prefrontal cortex via activation of sigma-1 receptors. This inhibition is significant in protecting neurons under ischemic conditions (Zheng-xiang Cheng et al., 2008).

Endocrine and Reproductive Health DHEAS plays a role in steroid biosynthesis. Aakvaag et al. (1964) demonstrated that the canine ovary and testis can convert DHEA-sodium sulfate to testosterone and Δ4-androstenedione in vivo (A. Aakvaag, A. Hagen, & K. Eik‐Nes, 1964). Geyer et al. (2017) highlighted the importance of sulfated steroids like DHEAS in reproductive processes. These steroids, after hydrolysis, contribute to the regulation of steroid-responsive organs (J. Geyer et al., 2017).

Biochemical Properties and Functions Chang et al. (2001) studied the biochemical properties of human DHEA sulfotransferase, an enzyme that transforms DHEA into its sulfated form, demonstrating its importance in steroid hormone precursor production (Ho-Jin Chang, M. Zhou, & Sheng-Xiang Lin, 2001).

Cardiovascular Health Mannella et al. (2018) reported that DHEAS exhibits protective actions on the cardiovascular system, influencing functions like vasodilation, anti-inflammation, and antithrombosis, suggesting its potential use in the prevention of cardiovascular diseases (P. Mannella, T. Simoncini, M. Caretto, & A. Genazzani, 2018).

Diagnostic Applications Leowattana (2004) discussed DHEAS as a new diagnostic tool due to its consistent levels in the blood and its potential to be influenced by various factors, making it relevant for both scientific research and clinical diagnostics (W. Leowattana, 2004).

Safety And Hazards

Sodium Dehydroepiandrosterone-16,16-D2 Sulfate may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

sodium;[(3S,8R,9S,10R,13S,14S)-16,16-dideuterio-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15-,16-,18-,19-;/m0./s1/i6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJWACFSUSFUOG-AABPSLHMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)OS(=O)(=O)[O-])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium dehydroepiandrosterone-16,16-D2 sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium dehydroepiandrosterone-16,16-D2 sulfate
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Sodium dehydroepiandrosterone-16,16-D2 sulfate
Reactant of Route 3
Sodium dehydroepiandrosterone-16,16-D2 sulfate
Reactant of Route 4
Sodium dehydroepiandrosterone-16,16-D2 sulfate
Reactant of Route 5
Sodium dehydroepiandrosterone-16,16-D2 sulfate
Reactant of Route 6
Sodium dehydroepiandrosterone-16,16-D2 sulfate

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